molecular formula C12H12O3 B568412 5-Ethoxy-3-phenylfuran-2(5H)-one CAS No. 112895-75-7

5-Ethoxy-3-phenylfuran-2(5H)-one

Katalognummer: B568412
CAS-Nummer: 112895-75-7
Molekulargewicht: 204.225
InChI-Schlüssel: PXHNEFSNKDXGQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-3-phenylfuran-2(5H)-one is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-phenylfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired furanone.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-3-phenylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The ethoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-3-phenylfuran-2(5H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The ethoxy and phenyl groups may play a role in modulating its activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(5H)-Furanone, 5-methyl-3-phenyl-
  • 2(5H)-Furanone, 5-ethoxy-3-methyl-
  • 2(5H)-Furanone, 5-ethoxy-3-benzyl-

Uniqueness

5-Ethoxy-3-phenylfuran-2(5H)-one is unique due to the presence of both ethoxy and phenyl groups, which may confer distinct chemical and biological properties compared to other furanone derivatives

Eigenschaften

CAS-Nummer

112895-75-7

Molekularformel

C12H12O3

Molekulargewicht

204.225

IUPAC-Name

2-ethoxy-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C12H12O3/c1-2-14-11-8-10(12(13)15-11)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3

InChI-Schlüssel

PXHNEFSNKDXGQL-UHFFFAOYSA-N

SMILES

CCOC1C=C(C(=O)O1)C2=CC=CC=C2

Synonyme

2(5H)-Furanone,5-ethoxy-3-phenyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.